N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
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Description
N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
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Mechanism of Action
Indole Derivatives
The compound contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
1,3,4-Thiadiazole Derivatives
The compound also contains a 1,3,4-thiadiazole moiety. Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antimicrobial activity . They have been found to exhibit significant inhibition against certain bacterial strains .
Biochemical Analysis
Biochemical Properties
The compound’s biochemical properties are largely unknown due to the lack of specific studies on this compound. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The presence of an indole ring suggests potential interactions with enzymes that metabolize indole-containing compounds . The 1,3,4-thiadiazole ring could also interact with various biomolecules .
Cellular Effects
Similar compounds have shown effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The compound’s interactions with enzymes or cofactors, and its effects on metabolic flux or metabolite levels, need to be investigated .
Properties
IUPAC Name |
N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-6-32-19-9-7-18(8-10-19)13-27-21-15(3)11-14(2)12-20(21)24(22(27)31)28(17(5)30)26-23(33-24)25-16(4)29/h7-12H,6,13H2,1-5H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGDZXOOSRMPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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